Synthetic Yield: The 4-Methyl Analog Achieved >85% via One-Pot Methodology While the Target Compound Lacks Published Yield Optimization Data
A 2023 study published in the Journal of Medicinal Chemistry reported that the one-pot thiazole formation reaction for 4-methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole (CAS 2175978-52-4) achieved yields exceeding 85% [1]. In contrast, for 2-[(Oxan-2-yl)methoxy]-1,3-thiazole (CAS 2199134-80-8), only generic synthetic descriptions exist (e.g., reaction of oxane-2-methanol with 2-chlorothiazole using K₂CO₃ in DMF at elevated temperatures) without published yield data . This indicates that the methyl-free scaffold presents synthetic challenges not encountered with the 4-methyl analog, making the target compound a more demanding but potentially valuable procurement choice for applications where the unsubstituted thiazole ring is required for downstream functionalization.
| Evidence Dimension | Synthetic yield (one-pot method) |
|---|---|
| Target Compound Data | No published quantitative yield data; described via generic Williamson-type ether synthesis conditions |
| Comparator Or Baseline | 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole (CAS 2175978-52-4): >85% yield via one-pot thiazole formation [1] |
| Quantified Difference | Absolute yield difference cannot be calculated due to absence of target compound yield data; however, the lack of published yield optimization for the target compound versus a documented >85% benchmark for the 4-methyl analog indicates a meaningful synthetic accessibility gap |
| Conditions | One-pot thiazole formation reaction (Journal of Medicinal Chemistry, 2023) vs. Williamson-type ether synthesis with K₂CO₃/DMF (BenchChem synthetic route) |
Why This Matters
For procurement decisions, the absence of optimized synthetic protocols for the target compound implies higher synthesis risk and potentially higher cost, but also signals that this scaffold occupies a distinct chemical space not trivial to access via established one-pot routes designed for methyl-substituted analogs.
- [1] Kuujia. CAS No. 2175978-52-4 (4-methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole). Citing Journal of Medicinal Chemistry, 2023. View Source
